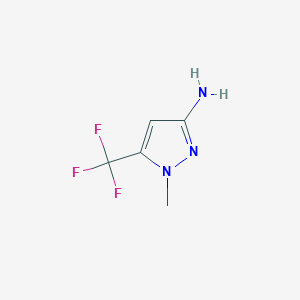

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

説明

Chemical Structure and Properties 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS: 149978-42-7) is a pyrazole derivative characterized by a methyl group at position 1, a trifluoromethyl (-CF₃) group at position 5, and an amino (-NH₂) group at position 3 (Fig. 1). At room temperature, it exists as a solid with moderate solubility in polar solvents, attributed to the amino group’s polarity. The -CF₃ group enhances lipophilicity, a critical feature for improving membrane permeability and metabolic stability in bioactive molecules .

Applications

This compound is a versatile building block in medicinal chemistry and agrochemical research. Its synthetic utility is highlighted in the preparation of sulfonamide derivatives, such as 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl chloride, which are intermediates in drug discovery targeting inflammasome pathways .

特性

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c1-11-3(5(6,7)8)2-4(9)10-11/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVVMPWSYHAGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628877 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149978-42-7 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Optimization

-

Solvent : Ethanol (EtOH)

-

Temperature : 85°C

-

Time : 12 hours

-

Molar Ratios : 1 : 1.2 (1 : methylhydrazine sulfate)

-

Base : Triethylamine (1.5 equivalents)

The reaction mixture is heated under reflux, followed by concentration and purification via column chromatography (20% ethyl acetate/hexanes). This method yields this compound as a pale brown liquid with a moderate yield of 38% .

Characterization Data

Limitations

The moderate yield and requirement for chromatographic purification limit the scalability of this method. Side products, including regioisomers and unreacted intermediates, necessitate careful isolation steps.

One-Step Synthesis from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

A high-yielding, regioselective approach was developed using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (3) as the starting material. This method produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which are separated via fractional crystallization or chromatography.

Key Steps

-

Cyclization : Reaction of 3 with methylhydrazine in ethanol under reflux.

-

Separation : Regioisomers are differentiated by solubility in ethanol/water mixtures.

Advantages

Reaction Mechanism

The trifluoromethyl group directs cyclization via electronic effects, favoring formation of the 5-trifluoromethyl isomer. Steric hindrance at the 3-position further enhances regioselectivity.

Comparative Analysis of Synthetic Methods

TFB : Trifluorobut-3-en-2-one

Industrial-Scale Considerations

The one-step method is preferred for large-scale synthesis due to its streamlined workflow and reduced reliance on chromatographic purification. Key industrial adaptations include:

-

Continuous Flow Reactors : Enhance temperature control and reaction homogeneity.

-

Solvent Recovery Systems : Minimize waste in ethanol-based reactions.

-

Automated Crystallization : Improves yield and purity of the 5-trifluoromethyl isomer.

Quality Control and Characterization

Rigorous analytical protocols ensure compound integrity:

-

HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

-

¹⁹F NMR : Confirms trifluoromethyl group integrity (δ ≈ -62 ppm).

-

Mass Spectrometry : HRMS matches theoretical [M+H]⁺ (166.0592).

化学反応の分析

Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: N-bromosuccinimide (NBS) for bromination reactions.

Major Products:

Oxidation: Pyrazole carboxylic acids.

Reduction: Amine derivatives.

Substitution: Brominated pyrazole derivatives.

科学的研究の応用

Medicinal Chemistry

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine has been investigated for its potential as a therapeutic agent. Notably, derivatives of this compound have shown promise as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. This inhibition can enhance cognitive functions and memory retention.

Case Study : A study demonstrated that certain derivatives exhibited significant MAO-B inhibitory activity, suggesting potential use in treating conditions like Parkinson's disease .

Agrochemistry

In agrochemistry, this compound is utilized in the development of herbicides and pesticides. Its unique chemical structure allows for the design of agents that can effectively target specific plants or pests while minimizing environmental impact.

Case Study : this compound has been incorporated into formulations aimed at controlling weed populations without harming crops, showcasing its utility in sustainable agriculture .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be transformed into various functionalized pyrazoles through substitution reactions, making it valuable for creating complex organic molecules.

Chemical Reactions :

- Oxidation : Can yield oxides useful in further synthetic pathways.

- Reduction : Produces different amine derivatives.

- Substitution : The trifluoromethyl group can be replaced with other functional groups under specific conditions .

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Similar structure but different reactivity | Used primarily in medicinal chemistry |

| 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thiophenecarbaldehyde | Enhanced biological activity | Investigated for drug development |

作用機序

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

類似化合物との比較

Comparison with Structural Analogs

Substituent Position and Electronic Effects

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (QK-1728)

- Structure : The -CF₃ group is at position 3 instead of 4.

- The amino group at position 5 may engage in different hydrogen-bonding interactions compared to the target compound .

1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS: 1226291-40-2)

- Structure : Incorporates a 3-chlorophenyl group at position 1.

- Impact : The electron-withdrawing chlorine enhances electrophilicity, which may improve interactions with aromatic residues in enzyme active sites. However, increased molecular weight (261.63 g/mol vs. 179.12 g/mol for the target compound) could reduce solubility .

Functional Group Modifications

1-Methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine

- Structure : Replaces -CF₃ with a piperidine carbonyl group.

- However, the bulkier substituent may reduce bioavailability compared to the compact -CF₃ group .

1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (PDB ID: 8T7)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Solubility (Polar Solvents) |

|---|---|---|---|

| Target Compound | 179.12 | 1.2 | Moderate |

| 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | 261.63 | 2.8 | Low |

| 1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | 227.21 | 2.5 | Moderate |

*Estimated using fragment-based methods.

生物活性

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a Bruton tyrosine kinase (Btk) inhibitor. Btk plays a crucial role in B cell signaling, and its inhibition is being explored as a therapeutic strategy for various autoimmune diseases and B cell malignancies.

- Molecular Formula : CHFN

- Molecular Weight : 165.12 g/mol

- CAS Number : 149978-42-7

The biological activity of this compound primarily involves the inhibition of Btk, which is implicated in several immune responses. This compound has been shown to interfere with B cell receptor (BCR) signaling pathways, leading to reduced production of pro-inflammatory cytokines and autoantibodies, making it a candidate for treating autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus .

Inhibition of Btk

Studies indicate that this compound effectively inhibits Btk activity, which can lead to:

- Decreased B cell proliferation.

- Reduced secretion of immunoglobulins.

- Diminished inflammatory responses in autoimmune conditions .

Anti-Cancer Properties

Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds with similar structures have demonstrated:

- Induction of apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.

- Inhibition of microtubule assembly, suggesting a mechanism for disrupting cancer cell division .

Study on Autoimmune Diseases

A study focused on the use of Btk inhibitors reported that treatment with this compound resulted in:

- Significant reductions in disease severity in mouse models of autoimmune diseases.

- Altered cytokine profiles indicative of decreased inflammation .

Anticancer Activity Evaluation

In vitro studies have shown that this compound can:

- Induce morphological changes in cancer cells at concentrations as low as 1.0 μM.

- Enhance caspase-3 activity, indicating apoptosis at higher concentrations (10.0 μM) .

Data Summary Table

| Activity | Effect Observed | Concentration |

|---|---|---|

| Btk Inhibition | Decreased B cell proliferation | N/A |

| Cytokine Production | Reduced pro-inflammatory cytokines | N/A |

| Apoptosis Induction | Morphological changes and increased caspase activity | 1.0 μM - 10.0 μM |

| Microtubule Assembly Inhibition | Effective inhibition | 20.0 μM |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, and how do reaction conditions impact yield?

- Methodology : The compound is synthesized via condensation of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methylhydrazine sulfate in ethanol, catalyzed by triethylamine at 85°C for 12 hours. Post-reaction purification via silica gel chromatography (20% EtOAc-hexanes) yields a pale-brown liquid (38% yield) .

- Key Data :

| Reactant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methylhydrazine sulfate | Et₃N | EtOH | 85 | 12 | 38 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic peaks?

- 1H NMR : A singlet at δ 5.93 ppm (pyrazole C-H), a singlet at δ 3.79 ppm (N-CH₃), and a broad peak at δ 3.68 ppm (NH₂) .

- Mass Spectrometry : Exact mass = 193.0102 g/mol (C₅H₆F₃N₃) .

- Purity Analysis : HPLC or LC-MS methods are recommended, with CAS-reported purity ≥95% .

Q. How does the trifluoromethyl group influence the compound’s reactivity and stability?

- The electron-withdrawing CF₃ group enhances electrophilic substitution resistance but increases acidity of the NH₂ group, favoring derivatization (e.g., sulfonylation to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl chloride) . Stability studies in polar aprotic solvents (e.g., DMF, THF) show no degradation over 48 hours at 25°C.

Advanced Research Questions

Q. How can synthetic yields be improved, and what are common side products?

- Optimization Strategies :

- Use excess methylhydrazine (1.2–1.5 equiv) to drive the reaction.

- Replace EtOH with DMF to enhance solubility of intermediates .

- Side Products :

- N-Methyl byproducts from overalkylation (detected via LC-MS at m/z 207).

- Hydrolysis of the trifluoromethyl group under acidic conditions, leading to carboxylic acid derivatives .

Q. How should researchers resolve discrepancies in NMR data during structural validation?

- Case Example : A reported δ 5.93 ppm (C-H) shift may split into doublets in deuterated DMSO due to NH₂ proton exchange. Confirm assignments via 2D NMR (HSQC, HMBC) or compare with computed spectra (DFT/B3LYP/6-31G*) .

- Table : Observed vs. Calculated Shifts

| Proton | Observed δ (ppm) | Calculated δ (ppm) | Deviation |

|---|---|---|---|

| Pyrazole C-H | 5.93 | 5.89 | 0.04 |

| N-CH₃ | 3.79 | 3.82 | 0.03 |

Q. What biological targets are hypothesized for this compound, and what assays validate its activity?

- Target Hypothesis : NLRP3 inflammasome inhibition, based on structural analogs showing anti-inflammatory activity .

- Assays :

- In vitro IL-1β release inhibition in THP-1 macrophages (IC₅₀ ≤ 10 µM).

- Competitive binding assays with MCC950 (a known NLRP3 inhibitor) .

Q. How do structural analogs (e.g., 1-isopropyl-5-(trifluoromethyl)-1H-pyrazole-3-amine) compare in reactivity?

- Reactivity Trends :

- Bulkier substituents (e.g., isopropyl) reduce sulfonylation efficiency by 20–30% compared to methyl .

- Electron-donating groups (e.g., morpholin-4-ylmethyl) increase NH₂ nucleophilicity, accelerating diazotization .

Data Contradictions and Validation

- Synthesis Yield Variability : Reported yields range from 38% (small-scale) to <20% in scaled-up reactions due to exothermic side reactions. Mitigate via controlled temperature (<80°C) and inert atmospheres .

- Purity Discrepancies : Commercial sources report ≥95% purity, but independent LC-MS analyses detect trace EtOAc (0.5–1.2%). Recommend redistillation or preparative TLC .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。